N-(2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl)ethanesulfonamide
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Description
“N-(2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl)ethanesulfonamide” is a chemical compound that is part of the pyrazole family . Pyrazole is a simple doubly unsaturated five-membered heterocyclic aromatic ring molecule comprising two nitrogen (N) atoms at positions 1- and 2- and three carbon © atoms .
Synthesis Analysis
Pyrazole nucleus is synthesized with various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach . Pyrazoles are synthesized by the reaction of α,β-unsaturated aldehydes with hydrazine and subsequent dehydrogenation . Substituted pyrazoles are prepared by condensation of 1,3-diketones with hydrazine .Molecular Structure Analysis
Pyrazole is an organic compound of azole group with the formula C3H3N2H. It is a heterocycle characterized by a 5-membered ring of three carbon atoms and two adjacent nitrogen atoms .Chemical Reactions Analysis
Pyrazoles have recently been the focus of many techniques, mostly because of how frequently they are used as scaffolds in the synthesis of bioactive chemicals and reactions in various media . They have a wide range of applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry .Scientific Research Applications
1. Anticancer and Antiviral Potential
N-(2-(3,5-Dicyclopropyl-1H-pyrazol-1-yl)ethyl)ethanesulfonamide derivatives have been synthesized and evaluated for their anticancer and antiviral properties. Research has shown that these compounds exhibit significant activity against various human tumor cell lines and viruses. For instance, certain derivatives demonstrated potential as anti-HCV NS5B RNA-dependent RNA polymerase (RdRp) inhibitors, suggesting their potential use in antiviral therapies (Küçükgüzel et al., 2013).
2. Anti-Inflammatory and Analgesic Properties
Compounds containing N-(2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl)ethanesulfonamide have been found to possess anti-inflammatory and analgesic activities. This was established through various bioassays, indicating their potential for development into therapeutic agents for conditions requiring anti-inflammatory and pain-relieving treatments (Küçükgüzel et al., 2013).
3. Antimicrobial Efficacy
Studies have shown that certain derivatives of N-(2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl)ethanesulfonamide exhibit antimicrobial properties. These compounds have been tested against a range of bacterial and fungal strains, demonstrating significant inhibitory effects. This suggests their potential use in developing new antimicrobial agents (Hassan, 2013).
4. Enzyme Inhibition for Disease Treatment
These compounds have been evaluated for their ability to inhibit specific enzymes, which is crucial for the treatment of various diseases. For example, they have been studied for their inhibitory effects on cyclooxygenase-2 (COX-2), an enzyme important in the process of inflammation and pain. Inhibiting COX-2 can lead to potential treatments for conditions like arthritis and other inflammatory diseases (Penning et al., 1997).
5. Application in Agricultural Chemistry
In the field of agricultural chemistry, derivatives of N-(2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl)ethanesulfonamide have been used to develop new herbicides. Their ability to interfere with specific biological pathways in plants makes them effective in controlling unwanted vegetation, particularly in crops like rice (Yamamoto et al., 1994).
properties
IUPAC Name |
N-[2-(3,5-dicyclopropylpyrazol-1-yl)ethyl]ethanesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21N3O2S/c1-2-19(17,18)14-7-8-16-13(11-5-6-11)9-12(15-16)10-3-4-10/h9-11,14H,2-8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NYJRBZLYBVCUSN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)NCCN1C(=CC(=N1)C2CC2)C3CC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.39 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl)ethanesulfonamide |
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